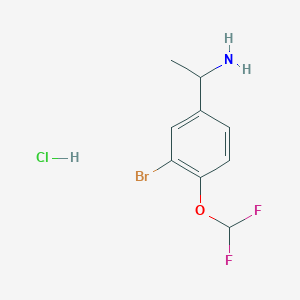
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride
Descripción general
Descripción
1-(3-Bromo-4-difluoromethoxyphenyl)ethylamine hydrochloride (1-(3-Br-4-DFMOP-EA)HCl) is a novel, high-affinity, selective agonist of the muscarinic M1 receptor with potential therapeutic applications. It is a small molecule that has been developed for its ability to modulate the activity of the muscarinic M1 receptor, a G-protein-coupled receptor (GPCR) that is involved in the regulation of various physiological processes, including learning and memory. It has been studied for its potential to be used in the treatment of a variety of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Mecanismo De Acción
1-(3-Br-4-DFMOP-EA)HCl binds to the muscarinic M1 receptor, resulting in a conformational change in the receptor. This conformational change leads to the activation of the receptor, which in turn activates downstream signaling pathways. These downstream pathways lead to the regulation of various physiological processes, including learning and memory.
Biochemical and Physiological Effects
1-(3-Br-4-DFMOP-EA)HCl has been studied for its ability to modulate the activity of the muscarinic M1 receptor. When bound to the receptor, it results in the activation of downstream signaling pathways, which can lead to the regulation of various physiological processes. These processes include learning and memory, as well as the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Br-4-DFMOP-EA)HCl has several advantages for use in laboratory experiments. It is a highly selective agonist of the muscarinic M1 receptor, which makes it an ideal tool for studying the activity of the receptor. In addition, it is a small molecule, which makes it easy to synthesize and manipulate. However, it is important to note that 1-(3-Br-4-DFMOP-EA)HCl has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
1-(3-Br-4-DFMOP-EA)HCl has potential for use in the treatment of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Future research should focus on further exploring the potential therapeutic applications of 1-(3-Br-4-DFMOP-EA)HCl, as well as its ability to modulate the activity of the muscarinic M1 receptor. In addition, further research should be conducted to explore the potential side effects of 1-(3-Br-4-DFMOP-EA)HCl, as well as its potential for use in combination with other drugs. Finally, further research should be conducted to explore the potential for 1-(3-Br-4-DFMOP-EA)HCl to be used in the treatment of other conditions, such as depression and anxiety.
Aplicaciones Científicas De Investigación
1-(3-Br-4-DFMOP-EA)HCl has been studied extensively in laboratory settings. It has been studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia. In addition, it has been studied for its ability to modulate the activity of the muscarinic M1 receptor, which is involved in the regulation of various physiological processes, including learning and memory.
Propiedades
IUPAC Name |
1-[3-bromo-4-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2NO.ClH/c1-5(13)6-2-3-8(7(10)4-6)14-9(11)12;/h2-5,9H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKJCUGLUMBGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(F)F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)
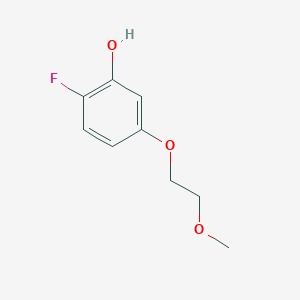
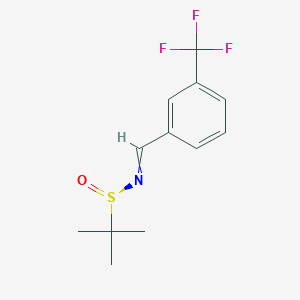
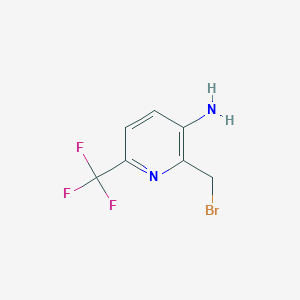

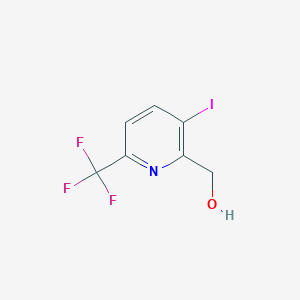


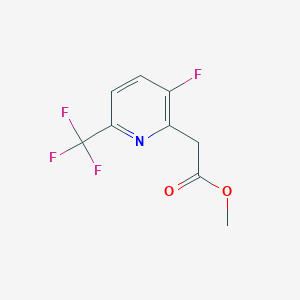
![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)
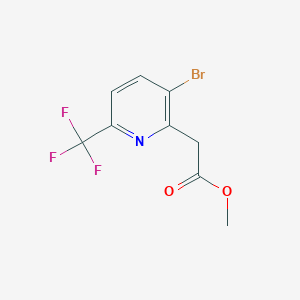
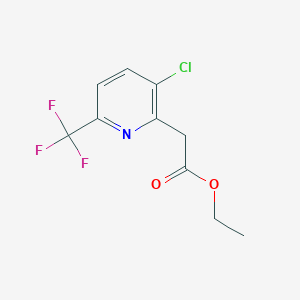
![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)